

# Application Note: Detecting MBX2546 Binding to Influenza Hemagglutinin using WaterLOGSY NMR

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## Compound of Interest

Compound Name: MBX2546

Cat. No.: B1676255

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## Introduction

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is a powerful nuclear magnetic resonance (NMR) technique for detecting the binding of small molecules to larger macromolecules, such as proteins.[1][2][3][4] This method is particularly advantageous for screening compound libraries and validating hits due to its sensitivity and the fact that it observes the ligand's NMR signals, which are typically sharper and less complex than the protein's signals.[1] The experiment relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. When a ligand binds to a protein, it tumbles in solution at the slower rate of the protein, leading to a change in the sign of the Nuclear Overhauser Effect (NOE) compared to the unbound state.[3] This results in NMR signals of opposite phase for binding versus non-binding compounds, providing a clear indication of interaction.[3][5]

**MBX2546** is a novel small molecule inhibitor of the influenza A virus that has been shown to bind to the hemagglutinin (HA) protein, a critical component for viral entry into host cells.[6][7][8][9] Specifically, **MBX2546** targets the stem region of the HA trimer and inhibits the low-pH-induced conformational changes necessary for membrane fusion.[6][7] This application note provides a detailed protocol for utilizing the WaterLOGSY NMR experiment to demonstrate and characterize the binding of **MBX2546** to the influenza HA protein.

## Principle of the WaterLOGSY Experiment

The WaterLOGSY experiment selectively irradiates the bulk water signal. This magnetization is transferred to the protein through exchange with labile protein protons and through cross-relaxation with protein-bound water molecules.[4] If a small molecule (ligand) binds to the protein, this magnetization is further transferred from the protein to the bound ligand. Due to the slow tumbling of the protein-ligand complex, the transferred NOE is negative. When the ligand dissociates, it retains this negative NOE, resulting in negative signals in the WaterLOGSY spectrum.[5] Conversely, non-binding ligands will show a positive NOE from direct interaction with bulk water, resulting in positive signals.[3] Therefore, a sign change in the ligand's NMR signals from positive (in the absence of the protein) to negative (in the presence of the protein) is indicative of binding.

## Experimental Protocol

This protocol outlines the necessary steps for preparing samples and acquiring and processing WaterLOGSY NMR data to show the binding of **MBX2546** to the influenza hemagglutinin (HA) protein.

### I. Materials and Reagents

- **MBX2546**: Stock solution in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Influenza Hemagglutinin (HA) Protein: Purified and buffer-exchanged into an appropriate NMR buffer. The HA protein should be of a group 1 subtype, such as from H1N1 or H5N1 strains, which are known targets of **MBX2546**.[\[7\]](#)
- NMR Buffer: e.g., 50 mM sodium phosphate, pH 7.4, in 90% H<sub>2</sub>O / 10% D<sub>2</sub>O.[\[1\]](#)[\[10\]](#)
- NMR Tubes: High-quality 5 mm NMR tubes.

### II. Sample Preparation

- **MBX2546** Stock Solution: Prepare a 10 mM stock solution of **MBX2546** in 100% DMSO-d<sub>6</sub>.
- HA Protein Stock Solution: Prepare a concentrated stock solution of the HA protein (e.g., 100 µM) in the NMR buffer. Ensure the protein is stable and soluble at this concentration.
- NMR Samples: Prepare two NMR samples in parallel:

- Sample A (Control):
  - To a final volume of 500  $\mu$ L in an NMR tube, add the NMR buffer (90% H<sub>2</sub>O / 10% D<sub>2</sub>O).
  - Add **MBX2546** from the stock solution to a final concentration of 200  $\mu$ M. The final DMSO-d<sub>6</sub> concentration should be kept low (e.g.,  $\leq$  2%) to minimize buffer effects.[\[11\]](#)
- Sample B (Protein + Ligand):
  - To a final volume of 500  $\mu$ L in an NMR tube, add the NMR buffer.
  - Add the HA protein stock solution to a final concentration of 10  $\mu$ M.[\[11\]](#)
  - Add **MBX2546** from the stock solution to a final concentration of 200  $\mu$ M.
- Gently mix the contents of each NMR tube and allow them to equilibrate at the experimental temperature for at least 5 minutes before data acquisition.

### III. NMR Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.[\[1\]](#)[\[10\]](#)
- Temperature: Set the experiment temperature to 298 K (25 °C).[\[1\]](#)[\[10\]](#)
- 1D <sup>1</sup>H Reference Spectra: Acquire a standard 1D <sup>1</sup>H spectrum for both Sample A and Sample B to confirm the presence and chemical shifts of **MBX2546**. Use a water suppression pulse sequence such as excitation sculpting.[\[4\]](#)
- WaterLOGSY Experiment:
  - Use a standard WaterLOGSY pulse sequence (e.g., ephogsygpno.2 on Bruker spectrometers).[\[5\]](#)
  - Key Parameters:
    - Mixing Time (NOE mixing time): A mixing time of 1.0-1.5 seconds is a good starting point.[\[11\]](#)[\[12\]](#)

- Water Suppression: Utilize a water suppression scheme like excitation sculpting with gradients.[\[11\]](#)
- Number of Scans: Acquire a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.[\[3\]](#)[\[11\]](#)
- Acquire WaterLOGSY spectra for both Sample A and Sample B using identical experimental parameters.

#### IV. Data Processing and Analysis

- Processing: Process the acquired WaterLOGSY spectra using an appropriate NMR software (e.g., TopSpin, NMRPipe). Apply a line broadening of 1 Hz.[\[13\]](#)
- Phasing:
  - For Sample A (**MBX2546** alone), phase the spectra so that the **MBX2546** resonances appear as positive peaks. Any signals from exchangeable protons may appear negative.[\[5\]](#)[\[13\]](#)
  - Apply the same phasing parameters to the spectrum of Sample B (**MBX2546** + HA protein).
- Interpretation:
  - In the spectrum of Sample B, if the signals corresponding to **MBX2546** are inverted (negative), this indicates binding to the HA protein.[\[5\]](#)[\[13\]](#)
  - The intensity of the negative WaterLOGSY signals can provide qualitative information about the binding affinity and the proximity of different parts of the ligand to the protein.

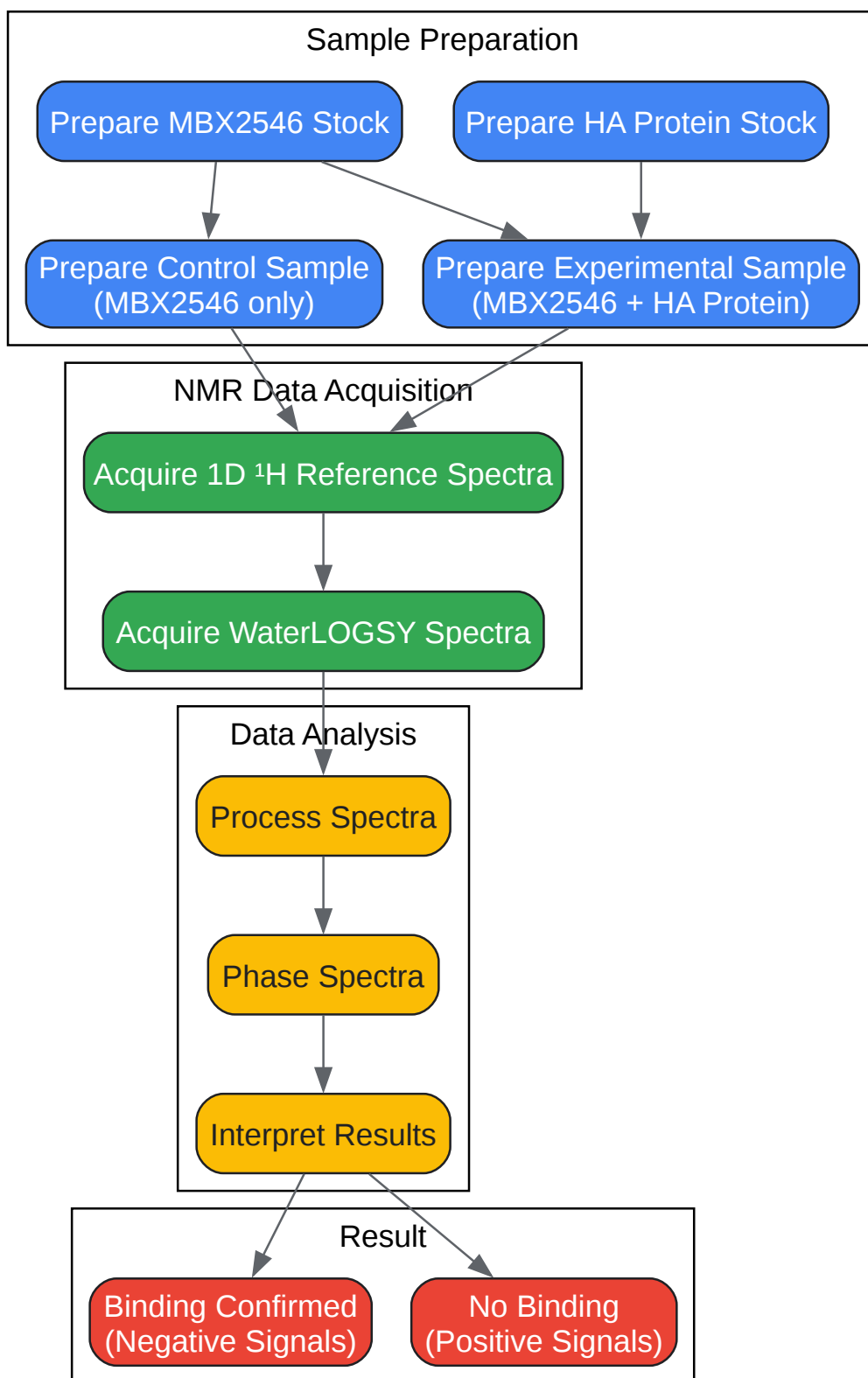
## Data Presentation

The quantitative data from the WaterLOGSY experiment can be summarized in a table to compare the signal intensities and determine the binding effect.

MBX2546 Proton	Chemical Shift (ppm)	WaterLOGSY Signal Phase (Control Sample A)	WaterLOGSY Signal Phase (Protein Sample B)	Binding Indication
Proton 1	$\delta_1$	Positive	Negative	Binding
Proton 2	$\delta_2$	Positive	Negative	Binding
...	...	...	...	...

## Visualizations

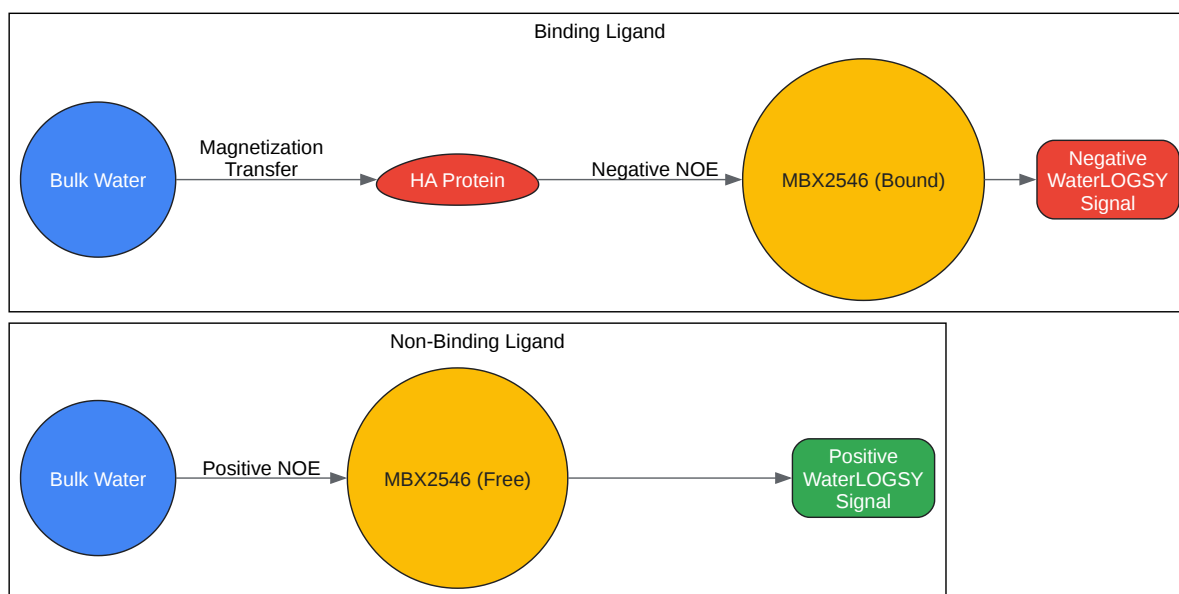
Experimental Workflow Diagram



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Caption: Workflow for WaterLOGSY NMR experiment to detect **MBX2546** and HA protein binding.

### Signaling Pathway Diagram



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Caption: Principle of WaterLOGSY NMR for detecting ligand binding.

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